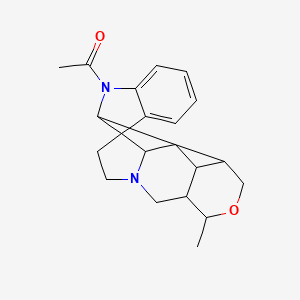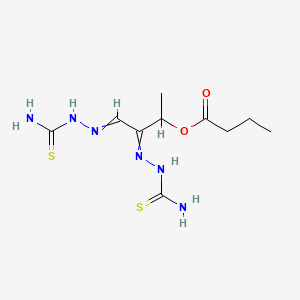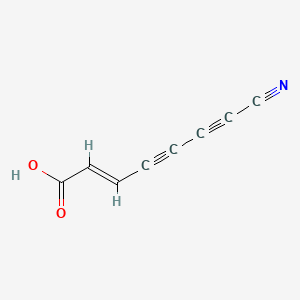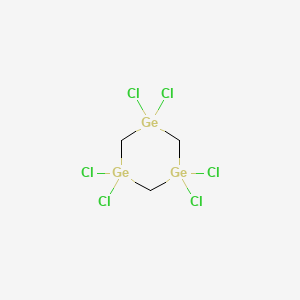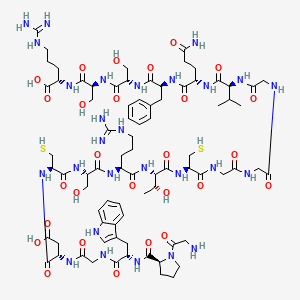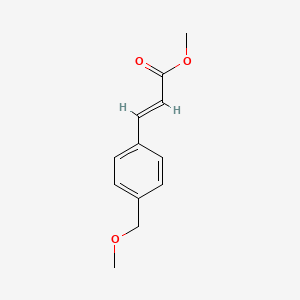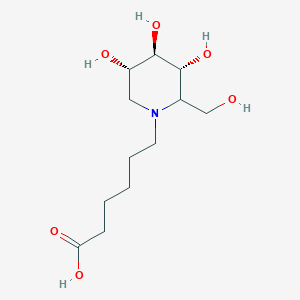
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is a derivative of 1-deoxynojirimycin, a potent glucose analog known for its inhibitory effects on α-glucosidase I and II . This compound is primarily used as a ligand for the purification of glucosidase enzymes, utilizing its carboxypentyl groups for affinity chromatography resin linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride involves the introduction of a carboxypentyl group to the 1-deoxynojirimycin molecule. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1-deoxynojirimycin are protected using suitable protecting groups.
Introduction of Carboxypentyl Group: The protected 1-deoxynojirimycin is then reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl group.
Deprotection: The protecting groups are removed to yield N-(5-Carboxypentyl)-deoxymannojirimycin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxypentyl group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride exerts its effects by inhibiting α-glucosidase I and II. The carboxypentyl group allows the compound to bind to the active site of the enzyme, preventing the hydrolysis of glucose molecules. This inhibition disrupts the normal function of glucosidase enzymes, affecting glycoprotein processing and glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Deoxynojirimycin: A potent glucose analog that inhibits α-glucosidase I and II.
N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin: Another derivative used for glucosidase purification.
Uniqueness
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is unique due to its carboxypentyl group, which enhances its binding affinity to glucosidase enzymes. This makes it a more effective ligand for enzyme purification compared to other derivatives .
Propriétés
Formule moléculaire |
C12H23NO6 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
6-[(3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12+/m0/s1 |
Clé InChI |
KTNVTDIFZTZBJY-YSHPNHJBSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O |
SMILES canonique |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


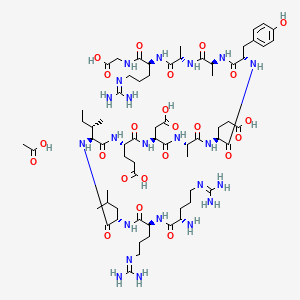
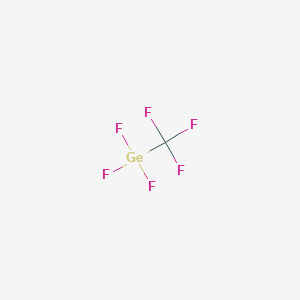
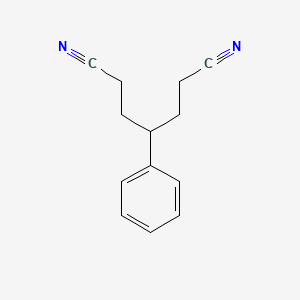

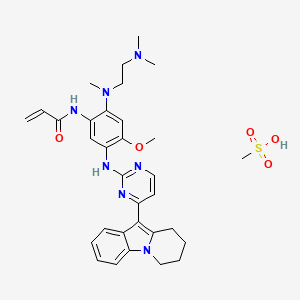
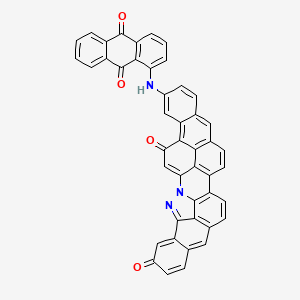
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
